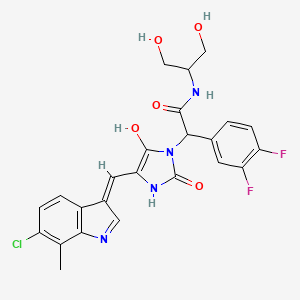

RO-5963

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H21ClF2N4O5 |

|---|---|

Molecular Weight |

518.9 g/mol |

IUPAC Name |

2-[5-[(Z)-(6-chloro-7-methylindol-3-ylidene)methyl]-4-hydroxy-2-oxo-1H-imidazol-3-yl]-2-(3,4-difluorophenyl)-N-(1,3-dihydroxypropan-2-yl)acetamide |

InChI |

InChI=1S/C24H21ClF2N4O5/c1-11-16(25)4-3-15-13(8-28-20(11)15)7-19-23(35)31(24(36)30-19)21(22(34)29-14(9-32)10-33)12-2-5-17(26)18(27)6-12/h2-8,14,21,32-33,35H,9-10H2,1H3,(H,29,34)(H,30,36)/b13-7+ |

InChI Key |

IFYMUYSGUSHEPI-NTUHNPAUSA-N |

Isomeric SMILES |

CC1=C(C=CC\2=C1N=C/C2=C\C3=C(N(C(=O)N3)C(C4=CC(=C(C=C4)F)F)C(=O)NC(CO)CO)O)Cl |

Canonical SMILES |

CC1=C(C=CC2=C1N=CC2=CC3=C(N(C(=O)N3)C(C4=CC(=C(C=C4)F)F)C(=O)NC(CO)CO)O)Cl |

Origin of Product |

United States |

Foundational & Exploratory

RO-5963: A Technical Guide to a Dual p53-MDM2/MDMX Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor suppressor protein p53 plays a critical role in preventing cancer formation, and its activity is tightly regulated by the oncoproteins MDM2 and MDMX. In many cancers with wild-type p53, its function is abrogated by overexpression of MDM2 and/or MDMX. While inhibitors targeting the p53-MDM2 interaction have shown promise, their efficacy can be limited in tumors overexpressing MDMX. RO-5963 was developed as a potent, cell-permeable, small-molecule dual inhibitor of both the p53-MDM2 and p53-MDMX interactions. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and detailed experimental methodologies for its characterization.

Introduction

The p53 tumor suppressor is a transcription factor that responds to cellular stress by inducing cell cycle arrest, apoptosis, or senescence, thereby maintaining genomic integrity.[1] The activity of p53 is primarily negatively regulated by two homologous proteins, MDM2 and MDMX (also known as HDM2 and HDMX in humans, respectively).[2] Both MDM2 and MDMX bind to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity.[3] Furthermore, MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[2]

While both proteins are crucial negative regulators of p53, they have distinct roles. MDM2 is the primary regulator of p53 stability, whereas MDMX, lacking intrinsic E3 ligase activity, primarily inhibits p53's transcriptional activity.[3] However, MDMX can heterodimerize with MDM2 and enhance the MDM2-mediated ubiquitination and degradation of p53.[4] In a significant portion of human cancers that retain wild-type p53, the function of this tumor suppressor is inactivated through the overexpression of MDM2 or MDMX.[5]

The development of small molecules that disrupt the p53-MDM2 interaction, such as the nutlin family of compounds, has been a key strategy in oncology.[6] However, the efficacy of these inhibitors is often compromised in tumors that overexpress MDMX, as they do not effectively inhibit the p53-MDMX interaction.[3][6] This has underscored the therapeutic potential of dual inhibitors that can simultaneously block the interaction of p53 with both MDM2 and MDMX. This compound was identified as such a dual inhibitor, capable of restoring p53 function in cancer cells with high levels of MDMX.[4]

Mechanism of Action

This compound is a chemical analog of RO-2443, optimized for improved solubility.[6] It functions by binding to the p53-binding pocket on both MDM2 and MDMX.[6][7] Structural studies of the related compound RO-2443 in complex with MDMX revealed a unique mechanism of action where the inhibitor induces homo- and/or heterodimerization of MDM2 and MDMX proteins.[6] This dimerization is driven by the small molecule, which forms a dimeric core that occludes the p53-binding pockets of the two protein molecules.[6] By preventing p53 from binding to its negative regulators, this compound leads to the stabilization and activation of p53. Activated p53 can then transcriptionally upregulate its target genes, including the cyclin-dependent kinase inhibitor p21 and MDM2 itself (in a negative feedback loop), leading to cell cycle arrest and apoptosis.[4][6]

Quantitative Data

The inhibitory activity of this compound has been characterized through various in vitro and cell-based assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity

| Compound | Target | IC50 (nM) | Reference |

| This compound | p53-MDM2 | ~17 | [6] |

| p53-MDMX | ~24 | [6] | |

| Nutlin-3a | p53-MDM2 | ~19 | [6] |

| p53-MDMX | ~9000 | [6] |

Table 2: Cellular Activity (Cell Viability)

| Cell Line | p53 Status | MDMX Status | EC50 of this compound (µM) | Reference |

| MCF7 | Wild-Type | High | ~2 | [5] |

| HCT116 | Wild-Type | Moderate | ~2-3 | [5] |

| RKO | Wild-Type | Moderate | ~2-3 | [5] |

| SW480 | Mutant | - | >10 | [5] |

| MDA-MB-435 | Mutant | - | >10 | [5] |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are provided below. These are based on published literature and standard laboratory methods.

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the in vitro inhibitory potency (IC50) of compounds against the p53-MDM2 and p53-MDMX interactions.

-

Principle: The assay measures the change in polarization of a fluorescently labeled p53-derived peptide upon binding to MDM2 or MDMX protein. Unbound peptide tumbles rapidly, resulting in low polarization, while the larger protein-peptide complex tumbles slower, leading to higher polarization. Inhibitors that disrupt this interaction will cause a decrease in polarization.

-

Protocol:

-

Reagents:

-

Recombinant human MDM2 (N-terminal domain) and MDMX (N-terminal domain).

-

Fluorescently labeled p53 peptide (e.g., Rhodamine-labeled p53 peptide).[8]

-

Assay Buffer (e.g., PBS, pH 7.4, with 0.1% BSA and 0.01% Tween-20).

-

This compound and control compounds serially diluted in DMSO.

-

-

Procedure:

-

In a 384-well black plate, add serially diluted this compound or control compound.

-

Add a solution containing the fluorescently labeled p53 peptide (e.g., 50 nM final concentration) and either MDM2 or MDMX protein (e.g., 1 µM final concentration) to each well.[8]

-

Incubate the plate at room temperature for 10-30 minutes, protected from light.[8]

-

Measure fluorescence polarization using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 531 nm excitation and 595 nm emission for Rhodamine).[8]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to controls (no inhibitor for 0% inhibition and no protein for 100% inhibition).

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

-

Cell Viability (MTT) Assay

This assay measures the cytotoxic or cytostatic effects of this compound on cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Protocol:

-

Cell Culture: Culture human cancer cell lines (e.g., MCF7, HCT116, RKO, SW480, MDA-MB-435) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for 72 hours.[6]

-

Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Remove the media and dissolve the formazan crystals in 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to vehicle-treated control cells.

-

Plot the percentage of viability against the logarithm of the compound concentration and determine the EC50 value.

-

-

Western Blot Analysis

This technique is used to detect the levels of specific proteins (p53, p21, MDM2) in cells treated with this compound.

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary antibodies followed by secondary antibodies conjugated to an enzyme that catalyzes a chemiluminescent reaction.

-

Protocol:

-

Cell Treatment and Lysis:

-

Treat cancer cells (e.g., MCF7) with various concentrations of this compound for 24 hours.[6]

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

-

SDS-PAGE and Transfer:

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Co-Immunoprecipitation (Co-IP)

Co-IP is used to demonstrate the disruption of the p53-MDM2 and p53-MDMX interactions by this compound in a cellular context.

-

Principle: An antibody against a specific protein (the "bait," e.g., p53) is used to pull down the bait protein and any interacting proteins (the "prey," e.g., MDM2 or MDMX) from a cell lysate. The presence of the prey protein in the immunoprecipitated complex is then detected by Western blotting. A decrease in the amount of co-immunoprecipitated prey protein in the presence of an inhibitor indicates disruption of the interaction.

-

Protocol:

-

Cell Treatment and Lysis:

-

Treat MCF7 cells with this compound (e.g., 10 or 20 µM) or a control compound for 4 hours.[6]

-

Lyse the cells in a non-denaturing lysis buffer (e.g., buffer containing 0.5% Nonidet P-40).

-

-

Immunoprecipitation:

-

Pre-clear the cell lysates with protein A/G agarose beads.

-

Incubate the lysates with an anti-p53 antibody or an anti-MDMX antibody overnight at 4°C.

-

Add protein A/G agarose beads to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

-

Elution and Western Blotting:

-

Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against p53, MDM2, and MDMX.

-

-

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by this compound.

-

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC or PE). A viability dye (e.g., propidium iodide, PI) is used to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

-

Protocol:

-

Cell Treatment: Treat cancer cells (e.g., MCF7, ZR75-30) with this compound (e.g., 10 or 20 µM) for 48 hours.[6]

-

Staining:

-

Harvest the cells (including floating cells) and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add fluorochrome-conjugated Annexin V and a viability dye (e.g., PI) to the cells.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry:

-

Analyze the stained cells by flow cytometry, detecting the fluorescence signals from the Annexin V conjugate and the viability dye.

-

Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic).

-

-

In Vivo Studies and Pharmacokinetics

While this compound demonstrated potent in vitro and cellular activity, it was reported to have poor pharmacological characteristics, which rendered it unsuitable for further development and in vivo studies.[1] Consequently, there is no publicly available data on the in vivo efficacy or pharmacokinetic profile of this compound.

Summary and Future Directions

This compound is a potent dual inhibitor of the p53-MDM2 and p53-MDMX interactions. It effectively reactivates the p53 pathway in cancer cells, leading to cell cycle arrest and apoptosis, particularly in cells that overexpress MDMX where MDM2-selective inhibitors are less effective.[4][6] The unique dimerization-based mechanism of action provides a novel approach to antagonizing these key oncoproteins.

Although the preclinical development of this compound did not proceed to in vivo studies due to unfavorable pharmacological properties, the compound serves as an important proof-of-concept for the therapeutic strategy of dual MDM2/MDMX inhibition. Further optimization of this chemical scaffold could lead to the development of drug candidates with improved pharmacokinetic profiles suitable for clinical evaluation in patients with wild-type p53 tumors.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. Pharmacokinetics of Darolutamide in Mouse - Assessment of the Disposition of the Diastereomers, Key Active Metabolite and Interconversion Phenomenon: Implications to Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activation of the p53 pathway by small-molecule-induced MDM2 and MDMX dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Page not found | Medicine [medicine.tulane.edu]

RO-5963 chemical structure and properties

An In-depth Technical Guide to RO-5963: A Dual p53-MDM2/MDMX Inhibitor For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent, small-molecule dual inhibitor of the p53-MDM2 and p53-MDMX interactions. By disrupting these critical negative regulatory interactions, this compound stabilizes and activates the p53 tumor suppressor protein, leading to cell cycle arrest and apoptosis in cancer cells that retain wild-type p53. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacological profile, and mechanism of action of this compound. Detailed methodologies for key in vitro experiments are presented, along with a summary of its cellular activity. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics targeting the p53 pathway.

Chemical Structure and Properties

This compound was developed through the chemical optimization of an earlier compound, RO-2443, to improve its aqueous solubility and overall pharmacological properties.[1][2][3]

Table 1: Physicochemical and Identification Properties of this compound

| Property | Data |

| SMILES | OCC(CO)NC(C(C1=CC(F)=C(F)C=C1)N2C(/C(NC2=O)=C\C(C3=CC=C4Cl)=CNC3=C4C)=O)=O[4] |

| Appearance | Light yellow to yellow solid[4] |

| Solubility | Improved water solubility compared to its precursor, RO-2443.[1][2][3] Soluble in DMSO (150 mg/mL).[4] |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months.[4] |

Pharmacological Properties and Mechanism of Action

This compound is a highly potent dual inhibitor of the p53-MDM2 and p53-MDMX protein-protein interactions.[4][5] This dual-targeting capability is a significant advantage over first-generation MDM2 inhibitors, such as nutlins, which are largely ineffective against MDMX.[1][6]

Table 2: In Vitro Inhibitory Potency of this compound

| Target Interaction | IC50 Value |

| p53-MDM2 | ~17 nM[1][4][5][7][8] |

| p53-MDMX | ~24 nM[1][4][5][7][8] |

The tumor suppressor protein p53 is a critical regulator of cellular stress responses, including cell cycle arrest and apoptosis.[9][10][11] Its activity is tightly controlled by the E3 ubiquitin ligases MDM2 and its homolog MDMX, which bind to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and promoting its degradation.[8][11][12] In many cancers with wild-type p53, MDM2 and/or MDMX are overexpressed, effectively inactivating the p53 pathway.[10][13]

This compound binds to the p53-binding pockets of both MDM2 and MDMX, inducing their dimerization and preventing them from interacting with p53.[1][7] This leads to the stabilization and accumulation of p53, which can then transcriptionally activate its downstream target genes, such as CDKN1A (p21) and PUMA, resulting in cell cycle arrest and apoptosis, respectively.[1][9]

Signaling pathway of this compound action.

Experimental Protocols

In Vitro Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This protocol describes a common method for determining the IC50 values of inhibitors for the p53-MDM2/MDMX interaction.

Methodology:

-

Reagents: Recombinant GST-tagged MDM2 or MDMX, biotinylated p53 peptide, Europium cryptate-labeled anti-GST antibody, and Streptavidin-XL665.

-

Procedure: a. Prepare serial dilutions of this compound in an appropriate assay buffer. b. In a 384-well plate, add the this compound dilutions, followed by the GST-MDM2/MDMX and biotin-p53 peptide. c. Incubate for 1 hour at room temperature to allow for binding. d. Add the HTRF detection reagents (anti-GST-Europium and Streptavidin-XL665). e. Incubate for another 1-2 hours at room temperature, protected from light. f. Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

-

Data Analysis: Calculate the HTRF ratio (665nm/620nm * 10,000). Plot the percent inhibition (derived from the HTRF ratio) against the log concentration of this compound and fit a four-parameter logistic equation to determine the IC50.

Cellular p53 Pathway Activation (Western Blot)

This protocol details the assessment of p53 stabilization and downstream target gene expression in treated cells.

Methodology:

-

Cell Culture and Treatment: Plate cancer cells with wild-type p53 (e.g., MCF7, HCT116) and allow them to adhere overnight. Treat the cells with a dose range of this compound for 24 hours.[1]

-

Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting: a. Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane. b. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. c. Incubate the membrane with primary antibodies against p53, MDM2, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. d. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to the loading control to determine the fold-change in protein expression relative to the vehicle-treated control.

Workflow for Western Blot analysis.

Cell Viability and Apoptosis Assays

Cell Viability (e.g., CellTiter-Glo® Assay):

-

Seed cells in a 96-well plate and treat with a dilution series of this compound for 5 days.[1]

-

Equilibrate the plate to room temperature and add CellTiter-Glo® reagent.

-

Measure the luminescence, which is proportional to the amount of ATP and thus the number of viable cells.

-

Calculate the IC50 for cell growth inhibition.

Apoptosis (Annexin V/Propidium Iodide Staining):

-

Treat cells with this compound for 48 hours.[1]

-

Harvest the cells and stain with FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic (Annexin V positive) and necrotic (PI positive) cells.

Summary of Cellular Activity

This compound demonstrates potent and selective anti-proliferative activity in cancer cell lines expressing wild-type p53.[1][14] Its activity is significantly diminished in cells with mutant p53, confirming its on-target, p53-dependent mechanism of action.[14]

Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | p53 Status | IC50 for Cell Growth Inhibition | Reference |

| MCF7 (Breast) | Wild-Type | ~2 µM | [14] |

| HCT116 (Colon) | Wild-Type | ~2-3 µM | [14] |

| RKO (Colon) | Wild-Type | ~2-3 µM | [14] |

| SW480 (Colon) | Mutant | >10 µM | [14] |

| MDA-MB-435 (Melanoma) | Mutant | >10 µM | [14] |

Importantly, this compound shows superior apoptotic activity compared to nutlins in cancer cells that overexpress MDMX, such as the MCF7 breast cancer cell line.[1][5]

Conclusion

This compound is a valuable research tool and a promising therapeutic candidate that potently and dually inhibits the p53-MDM2 and p53-MDMX interactions. Its ability to activate the p53 pathway in a wide range of cellular contexts, particularly in tumors overexpressing MDMX, underscores the potential of dual inhibitors in cancer therapy. The detailed protocols and data presented in this guide provide a solid foundation for further preclinical and clinical investigation of this compound and next-generation compounds targeting this critical oncogenic pathway.

References

- 1. Activation of the p53 pathway by small-molecule-induced MDM2 and MDMX dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. MDM2 Inhibitors for Cancer Therapy: The Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Therapeutic opportunities in cancer therapy: targeting the p53-MDM2/MDMX interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Temporal activation of p53 by a specific MDM2 inhibitor is selectively toxic to tumors and leads to complete tumor growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo activation of the p53 pathway by small-molecule antagonists of MDM2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The p53 inhibitors MDM2/MDMX complex is required for control of p53 activity in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of the Mdm2-p53 pathway by the ubiquitin E3 ligase MARCH7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics [biodiscovery.pensoft.net]

RO-5963: A Dual Inhibitor Approach to p53 Stabilization

An In-depth Technical Guide on the Core Mechanism of Action

The tumor suppressor protein p53 plays a critical role in maintaining genomic integrity by orchestrating cellular responses to various stress signals, including DNA damage. Its functions, which include inducing cell cycle arrest, apoptosis, and senescence, are tightly regulated to prevent uncontrolled cell growth. In many cancers, the p53 pathway is inactivated, often through the overexpression of its negative regulators, MDM2 and MDMX. RO-5963 has emerged as a potent small-molecule inhibitor that stabilizes and reactivates p53 by targeting these key interactions. This technical guide provides a detailed overview of the mechanism of action of this compound, supported by quantitative data, experimental methodologies, and visual diagrams.

Core Mechanism: Dual Inhibition of p53-MDM2 and p53-MDMX Interactions

The primary mechanism by which this compound stabilizes p53 is through its function as a dual inhibitor of the p53-MDM2 and p53-MDMX protein-protein interactions.[1][2] In normal cellular processes, MDM2, an E3 ubiquitin ligase, binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[3][4] This maintains p53 at low levels in the absence of cellular stress. MDMX, a structural homolog of MDM2, also binds to p53 and inhibits its transcriptional activity, although it lacks intrinsic E3 ligase activity.[2][5]

This compound is designed to occupy the hydrophobic pocket on both MDM2 and MDMX that is responsible for binding to p53.[5] By competitively inhibiting these interactions, this compound effectively shields p53 from MDM2-mediated degradation and relieves the transcriptional repression imposed by both MDM2 and MDMX.[1] This leads to the accumulation of stabilized, transcriptionally active p53 in the nucleus.

An interesting aspect of this compound's mechanism is its ability to induce the dimerization of MDM2 and MDMX.[1][2] This induced dimerization is thought to contribute to the protection of MDMX from MDM2-mediated degradation.[1]

Quantitative Efficacy of this compound

The potency of this compound in inhibiting the p53-MDM2 and p53-MDMX interactions has been quantified through various in vitro assays.

| Parameter | Target | Value | Reference |

| IC50 | p53-MDM2 | ~17 nM | [1][2][6] |

| IC50 | p53-MDMX | ~24 nM | [1][2][6] |

| IC50 (Cell Growth Inhibition) | MCF-7 (p53 wild-type) | 2 µM | [5] |

| IC50 (Cell Growth Inhibition) | HCT-116 (p53 wild-type) | 2-3 µM | [5] |

| IC50 (Cell Growth Inhibition) | RKO (p53 wild-type) | 2-3 µM | [5] |

| IC50 (Cell Growth Inhibition) | SW480 (p53 mutant) | > 10 µM | [5] |

| IC50 (Cell Growth Inhibition) | MDA-MB-435 (p53 mutant) | > 10 µM | [5] |

Signaling Pathway and Mechanism of Action

The following diagram illustrates the p53-MDM2/MDMX signaling pathway and the intervention by this compound.

Caption: this compound disrupts the negative regulation of p53 by MDM2 and MDMX.

Consequential Effects on p53 Downstream Targets

The stabilization and activation of p53 by this compound lead to the transcriptional upregulation of its downstream target genes. This has been observed in various cancer cell lines with wild-type p53.[1]

-

p21 (CDKN1A): this compound treatment leads to a dose-dependent increase in both p21 mRNA and protein levels.[1] p21 is a potent cyclin-dependent kinase inhibitor that mediates p53-dependent cell cycle arrest.

-

MDM2: As part of a negative feedback loop, activated p53 increases the transcription of the MDM2 gene.[5] Consequently, treatment with this compound results in elevated MDM2 protein levels.[1]

-

Apoptotic Genes: this compound has been shown to induce the expression of pro-apoptotic genes such as BAX and to enhance apoptosis in cancer cells, particularly in those overexpressing MDMX where MDM2-specific inhibitors are less effective.[1]

Experimental Protocols

The following are descriptions of key experimental methodologies used to elucidate the mechanism of this compound.

Western Blotting

Purpose: To determine the protein levels of p53 and its downstream targets (p21, MDM2) in response to this compound treatment.

Methodology:

-

Cancer cell lines (e.g., MCF7, HCT116) are cultured and treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).[1]

-

Cells are lysed, and total protein is extracted.

-

Protein concentrations are determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein for each sample are separated by size via SDS-PAGE.

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for p53, p21, and MDM2. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.

-

The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

A chemiluminescent substrate is added, and the resulting signal is detected, providing a semi-quantitative measure of the protein levels.

Immunoprecipitation

Purpose: To demonstrate that this compound disrupts the physical interaction between p53 and MDM2/MDMX in cells.

Methodology:

-

Cancer cells are treated with this compound or a control substance.[1]

-

Cells are lysed under non-denaturing conditions to preserve protein-protein interactions.

-

The cell lysate is pre-cleared to reduce non-specific binding.

-

A primary antibody targeting either p53 or MDMX is added to the lysate to form an antibody-protein complex.[1]

-

Protein A/G-conjugated beads are added to the lysate, which bind to the antibody-protein complex, "pulling down" the target protein and any interacting partners.

-

The beads are washed to remove non-specifically bound proteins.

-

The immunoprecipitated proteins are eluted from the beads and analyzed by Western blotting using antibodies against the interacting proteins (e.g., blotting for MDM2 and p53 after an MDMX pulldown). A decrease in the co-immunoprecipitated protein in the this compound-treated sample indicates disruption of the interaction.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow to assess the efficacy of this compound.

Caption: Workflow for evaluating this compound's effects on cancer cells.

Conclusion

This compound represents a targeted therapeutic strategy that restores the tumor-suppressive functions of p53 by concurrently inhibiting its two major negative regulators, MDM2 and MDMX. Its ability to stabilize p53, leading to the activation of downstream pathways responsible for cell cycle arrest and apoptosis, makes it a promising candidate for the treatment of cancers that retain wild-type p53. The data and experimental evidence strongly support a mechanism of action centered on the disruption of these critical protein-protein interactions.

References

- 1. Activation of the p53 pathway by small-molecule-induced MDM2 and MDMX dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. Regulation of p53 stability by Mdm2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics [biodiscovery.pensoft.net]

- 6. Therapeutic opportunities in cancer therapy: targeting the p53-MDM2/MDMX interactions - PMC [pmc.ncbi.nlm.nih.gov]

RO-5963: A Technical Guide to Induced Dimerization of MDM2 and MDMX for p53 Activation

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO-5963 is a potent and specific small-molecule dual inhibitor of the p53-MDM2 and p53-MDMX interactions. Its unique mechanism of action involves the induction of both homo- and heterodimerization of MDM2 and MDMX, leading to the stabilization and activation of the p53 tumor suppressor protein. This technical guide provides an in-depth overview of this compound, focusing on its core mechanism, quantitative data from key experiments, and detailed protocols for its characterization. The information presented is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize and explore the therapeutic potential of this compound.

Introduction

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and senescence in response to cellular stress. In many cancers that retain wild-type p53, its function is abrogated by the overexpression of its primary negative regulators, MDM2 and MDMX. While MDM2 is an E3 ubiquitin ligase that targets p53 for proteasomal degradation, MDMX, although lacking intrinsic E3 ligase activity, can inhibit p53's transcriptional activity and enhance MDM2-mediated p53 degradation through heterodimerization.[1][2] Consequently, the simultaneous inhibition of both MDM2 and MDMX is a promising therapeutic strategy for reactivating p53 in cancer cells.

This compound is a novel small molecule that effectively inhibits the binding of p53 to both MDM2 and MDMX.[3][4] Unlike traditional competitive inhibitors, this compound functions by inducing the dimerization of MDM2 and MDMX, thereby preventing their interaction with p53 and leading to a robust activation of the p53 pathway.[3] This guide delves into the technical details of this compound's mechanism and provides practical information for its scientific evaluation.

Mechanism of Action: Induced Dimerization

This compound's primary mechanism of action is the induction of homo- and heterodimerization of the N-terminal p53-binding domains of MDM2 and MDMX.[3] This is a distinct mechanism compared to first-generation MDM2 inhibitors like Nutlin-3a, which only block the p53-MDM2 interaction. By promoting the formation of MDM2-MDM2 homodimers, MDMX-MDMX homodimers, and MDM2-MDMX heterodimers, this compound effectively sequesters these negative regulators, preventing them from binding to and inhibiting p53. This leads to the accumulation of p53, followed by the transcriptional activation of its target genes, such as p21, resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[3][4]

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and cell-based assays. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Binding Affinities of this compound

| Target Interaction | IC50 (nM) | Reference |

| p53-MDM2 | ~17 | [3][4] |

| p53-MDMX | ~24 | [3][4] |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | p53 Status | MDMX Expression | This compound EC50 (µM) for Cell Viability | Reference |

| MCF7 | Wild-type | High | ~2-3 | [3] |

| HCT116 | Wild-type | Moderate | ~2-3 | [3] |

| RKO | Wild-type | Low | ~2-3 | [3] |

| SW480 | Mutant | N/A | >10 | [3] |

| MDA-MB-435 | Mutant | N/A | >10 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound. These protocols are based on standard laboratory procedures and information extracted from the primary literature on this compound.

Co-Immunoprecipitation to Demonstrate MDM2-MDMX Dimerization

This protocol describes how to perform co-immunoprecipitation (co-IP) to show the interaction between MDM2 and MDMX in cells treated with this compound.

Materials:

-

Cancer cell lines (e.g., MCF7)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-MDMX for immunoprecipitation, anti-MDM2 and anti-MDMX for Western blotting

-

Protein A/G magnetic beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (e.g., Laemmli sample buffer)

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentration of this compound (e.g., 10-20 µM) or vehicle control (DMSO) for the indicated time (e.g., 4 hours).[3]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Immunoprecipitation:

-

Pre-clear the cell lysates by incubating with protein A/G beads.

-

Incubate the pre-cleared lysates with an anti-MDMX antibody overnight at 4°C with gentle rotation.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C.

-

-

Washing: Wash the beads three times with wash buffer to remove non-specific binding.

-

Elution: Elute the protein complexes from the beads by adding elution buffer and heating at 95-100°C for 5-10 minutes.

-

Western Blot Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using anti-MDM2 and anti-MDMX antibodies. An increased amount of co-precipitated MDM2 in the this compound-treated sample compared to the control indicates induced dimerization.

Western Blotting for p53 Pathway Activation

This protocol details the detection of p53, p21, and MDM2 protein levels by Western blotting following this compound treatment.

Materials:

-

Cancer cell lines (e.g., MCF7)

-

This compound

-

Cell lysis buffer

-

Primary antibodies: anti-p53, anti-p21, anti-MDM2, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Treat cells with various concentrations of this compound (e.g., 0.1-20 µM) for a specified duration (e.g., 24 hours).[3]

-

Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Protein Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Increased levels of p53, p21, and MDM2 in this compound-treated cells indicate p53 pathway activation.

Cell Viability Assay (CellTiter-Glo®)

This protocol describes the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the effect of this compound on cell proliferation.

Materials:

-

Cancer cell lines

-

This compound

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Reagent

Procedure:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 5 days).[3]

-

Assay Procedure:

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® Reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells. Calculate the EC50 value from the dose-response curve.

Apoptosis Assay (Annexin V Staining)

This protocol outlines the detection of apoptosis induced by this compound using Annexin V-FITC and propidium iodide (PI) staining followed by flow cytometry.

Materials:

-

Cancer cell lines (e.g., MCF7, ZR75-30)[3]

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound (e.g., 10-20 µM) for the desired time (e.g., 48 hours).[3]

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Conclusion

This compound represents a significant advancement in the development of p53-activating cancer therapeutics. Its unique mechanism of inducing MDM2 and MDMX dimerization provides a robust method for reactivating the p53 pathway in tumors that overexpress these negative regulators. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug developers to further investigate the potential of this compound and similar dual inhibitors in the fight against cancer.

References

RO-5963: A Technical Guide on its Role in Apoptosis and Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO-5963 is an investigational small molecule that functions as a dual inhibitor of the p53-MDM2 and p53-MDMX interactions.[1] By disrupting these protein-protein interactions, this compound stabilizes the p53 tumor suppressor protein, leading to the activation of p53 signaling pathways.[2] This activation culminates in two primary cellular outcomes: cell cycle arrest and apoptosis, making this compound a compound of interest in oncology research.[2] This document provides a comprehensive technical overview of the mechanism of action of this compound, with a focus on its roles in inducing apoptosis and cell cycle arrest. It includes a summary of its in vitro activity, detailed experimental methodologies, and visual representations of the relevant signaling pathways.

Introduction to this compound

The tumor suppressor protein p53 is a critical regulator of cellular processes that prevent cancer development, including cell cycle arrest, DNA repair, and apoptosis.[3][4] The activity of p53 is tightly controlled by its negative regulators, murine double minute 2 (MDM2) and murine double minute X (MDMX).[1] Both MDM2 and MDMX can bind to p53 and inhibit its transcriptional activity.[1] MDM2 also functions as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation.[4] In many cancers where p53 is not mutated, its function is often suppressed by the overexpression of MDM2 and/or MDMX.[5]

Small-molecule inhibitors that disrupt the p53-MDM2 interaction, such as nutlins, have shown therapeutic potential. However, their efficacy can be limited in tumors that overexpress MDMX, as these inhibitors do not effectively target the p53-MDMX interaction.[2] this compound was developed as a dual inhibitor to overcome this limitation by targeting both MDM2 and MDMX, thereby enabling a more complete restoration of p53 function in a broader range of cancer types.[1][2] Structural studies have indicated that this compound induces the formation of dimeric protein complexes of MDM2 and MDMX, which sequesters them from binding to p53.[2]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

By inhibiting both MDM2 and MDMX, this compound effectively stabilizes p53 and promotes its accumulation in the nucleus.[1][2] This leads to the transcriptional activation of p53 target genes, which orchestrate the cellular responses of cell cycle arrest and apoptosis.[2]

Cell Cycle Arrest

Activated p53 can induce cell cycle arrest, primarily at the G1 and G2 phases of the cell cycle.[2][3] A key mediator of this process is the transcriptional activation of the gene CDKN1A, which encodes the p21 protein.[2][3] p21 is a cyclin-dependent kinase (CDK) inhibitor that binds to and inhibits the activity of cyclin-CDK complexes, which are essential for cell cycle progression. The inhibition of these complexes prevents the phosphorylation of key substrates required for the G1/S and G2/M transitions, thereby halting cell division.[3] Treatment of cancer cells with this compound has been shown to potently arrest cell cycle progression in the G1 and G2 phases, leading to a depletion of the S phase cell population.[2]

Apoptosis

Apoptosis, or programmed cell death, is another major outcome of p53 activation.[2][3] p53 can induce apoptosis through the transcriptional activation of pro-apoptotic genes, such as those belonging to the B-cell lymphoma 2 (Bcl-2) family. These proteins can disrupt the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of caspases, which are the executioners of apoptosis. This compound has demonstrated significantly higher apoptotic activity compared to MDM2-specific inhibitors like nutlin in cancer cell lines that overexpress MDMX.[1][2] This suggests that the dual inhibition of MDM2 and MDMX by this compound is crucial for robustly activating the apoptotic pathway in these cellular contexts.[2]

Quantitative Data Summary

The following tables summarize the in vitro activity of this compound in various cancer cell lines.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Interaction | IC50 (nM) |

| p53-MDM2 | ~17 |

| p53-MDMX | ~24 |

| Data from in vitro binding assays.[1] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | p53 Status | EC50 (µM) |

| MCF7 (Breast Cancer) | Wild-Type | < 1 |

| HCT116 (Colon Cancer) | Wild-Type | < 1 |

| RKO (Colon Cancer) | Wild-Type | < 1 |

| SW480 (Colon Cancer) | Mutant | > 10 |

| MDA-MB-435 (Melanoma) | Mutant | > 10 |

| Cell viability was assessed after 5 days of incubation with this compound.[2] |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

Caption: this compound signaling pathway leading to cell cycle arrest and apoptosis.

Experimental Workflow for Assessing this compound Activity

Caption: General experimental workflow for evaluating the cellular effects of this compound.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound.

Cell Viability Assay (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Cell Seeding: Plate cancer cells in 96-well opaque-walled plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in growth medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 5 days at 37°C in a humidified 5% CO2 atmosphere.

-

Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Record luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 values using a non-linear regression analysis.

Western Blot Analysis

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound or vehicle control for 24 hours.

-

Cell Lysis:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.

-

-

Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

-

SDS-PAGE and Protein Transfer:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

Cell Cycle Analysis by Flow Cytometry

-

Cell Culture and Treatment: Plate cells in 6-well plates and treat with this compound or vehicle for 24 hours.

-

Cell Harvesting:

-

Collect both adherent and floating cells.

-

Wash the cells with PBS and centrifuge at 1,500 rpm for 5 minutes.

-

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining:

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound represents a promising therapeutic strategy for cancers that maintain wild-type p53 but have its function suppressed by the overexpression of MDM2 and, critically, MDMX.[1][2] Its ability to dually inhibit these negative regulators leads to a robust activation of the p53 pathway, resulting in significant cell cycle arrest and apoptosis in preclinical models.[2] The data presented in this guide highlight the potent and specific activity of this compound, providing a strong rationale for its continued investigation and development as a targeted anti-cancer agent. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Activation of the p53 pathway by small-molecule-induced MDM2 and MDMX dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. The Development of p53-Targeted Therapies for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

The p53 Pathway: A Guardian Under Siege and the Promise of Dual Inhibition by RO-5963

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53, often hailed as the "guardian of the genome," plays a pivotal role in maintaining cellular integrity and preventing the onset of cancer.[1] Encoded by the TP53 gene, p53 functions as a critical transcription factor that responds to a variety of cellular stressors, including DNA damage, oncogene activation, and hypoxia.[2] Upon activation, p53 orchestrates a complex network of cellular responses, primarily leading to cell cycle arrest, DNA repair, or, in cases of irreparable damage, apoptosis (programmed cell death).[3][4] The functional inactivation of the p53 pathway, which occurs in over half of all human cancers, underscores its significance as a central target for therapeutic intervention.[3]

A key regulatory axis in the p53 pathway involves its interaction with the oncoproteins MDM2 and MDMX (also known as MDM4). Both MDM2 and MDMX are negative regulators of p53, acting to suppress its tumor-suppressive functions.[4] MDM2, an E3 ubiquitin ligase, targets p53 for proteasomal degradation, thereby maintaining low intracellular levels of p53 in unstressed cells.[5] MDMX, while lacking intrinsic E3 ligase activity, can heterodimerize with MDM2 to enhance its activity and also directly binds to the p53 transactivation domain, inhibiting its transcriptional activity.[4] Overexpression of MDM2 or MDMX is a common mechanism for p53 inactivation in cancers that retain wild-type TP53.[6]

This has led to the development of therapeutic strategies aimed at disrupting the p53-MDM2/MDMX interactions to reactivate p53 function. RO-5963 has emerged as a potent, small-molecule dual inhibitor of both the p53-MDM2 and p53-MDMX interactions, offering a promising approach to overcoming the limitations of molecules that only target the p53-MDM2 axis.[4] This technical guide provides a comprehensive overview of the p53 pathway, the mechanism of action of this compound, and detailed experimental protocols for its evaluation.

The p53 Signaling Pathway

Under normal physiological conditions, p53 levels are kept low through continuous degradation mediated by MDM2.[5] However, in response to cellular stress signals, a cascade of post-translational modifications, primarily phosphorylation, stabilizes and activates p53.[2] Activated p53 then binds to specific DNA sequences, known as p53 response elements, in the promoter regions of its target genes, leading to their transcriptional activation.[7]

The downstream effects of p53 activation are context-dependent but generally fall into three main categories:

-

Cell Cycle Arrest: p53 can induce cell cycle arrest at the G1/S and G2/M checkpoints, providing time for DNA repair.[4] A key mediator of this process is the cyclin-dependent kinase inhibitor p21 (CDKN1A), a direct transcriptional target of p53.[6]

-

DNA Repair: p53 can activate the transcription of genes involved in various DNA repair pathways, helping to maintain genomic stability.[1]

-

Apoptosis: If cellular damage is too severe to be repaired, p53 can trigger apoptosis through the transcriptional activation of pro-apoptotic genes, such as BAX, PUMA, and NOXA.[7][8]

The intricate regulation of the p53 pathway is crucial for normal cellular function, and its disruption is a hallmark of cancer.

This compound: A Dual Inhibitor of p53-MDM2/MDMX

This compound is a small molecule designed to disrupt the protein-protein interactions between p53 and its negative regulators, MDM2 and MDMX. By binding to the p53-binding pockets of both MDM2 and MDMX, this compound prevents them from interacting with and inhibiting p53.[4] This leads to the stabilization and accumulation of p53 in the nucleus, resulting in the transcriptional activation of its downstream target genes.

The dual-inhibitory nature of this compound is a key advantage. Many cancer cells that are resistant to MDM2-only inhibitors exhibit high levels of MDMX. By simultaneously targeting both MDM2 and MDMX, this compound can overcome this resistance and effectively reactivate the p53 pathway in a broader range of tumors.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's activity.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nM) | Reference |

| p53-MDM2 | ~17 | [1] |

| p53-MDMX | ~24 | [1] |

Table 2: Cellular Activity of this compound in p53 Wild-Type Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

| MCF-7 | 2-3 | [6] |

| HCT-116 | 2-3 | [6] |

| RKO | 2-3 | [6] |

Table 3: Cellular Activity of this compound in p53 Mutant Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

| SW480 | >10 | [6] |

| MDA-MB-435 | >10 | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Western Blotting for p53 Pathway Proteins

This protocol is used to assess the protein levels of p53 and its downstream targets, p21 and MDM2, following treatment with this compound.

Materials:

-

Cancer cell lines (e.g., MCF7)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-p21, anti-MDM2, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle control for the desired time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Denature protein lysates and load equal amounts of protein onto an SDS-PAGE gel. Run the gel to separate proteins by size.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and add the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system. β-actin is used as a loading control to ensure equal protein loading.

MTT Cell Viability Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Materials:

-

96-well plates

-

Cancer cell lines

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include vehicle-treated and untreated controls.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC and Propidium Iodide (PI) staining kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound or a vehicle control for the desired time to induce apoptosis.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Cell Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

The p53 pathway remains a cornerstone of cancer research, and its reactivation in tumor cells is a highly sought-after therapeutic strategy. The development of dual MDM2/MDMX inhibitors like this compound represents a significant advancement in this field. By effectively liberating p53 from its two primary negative regulators, this compound has demonstrated the potential to induce robust p53-dependent cell cycle arrest and apoptosis in a wide range of cancer cell lines, including those resistant to MDM2-selective inhibitors. The in-depth understanding of the p53 pathway and the availability of detailed experimental protocols are crucial for the continued investigation and development of such promising therapeutic agents. Further preclinical and clinical evaluation of this compound and similar compounds is warranted to fully assess their therapeutic potential in the fight against cancer.

References

- 1. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 2. ChIP sequencing to identify p53 targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. broadpharm.com [broadpharm.com]

- 5. 细胞计数与健康状况分析 [sigmaaldrich.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. bosterbio.com [bosterbio.com]

- 8. kumc.edu [kumc.edu]

RO-5963: A Technical Guide for Research in MDMX-Overexpressing Cancers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its activity is tightly regulated by two key negative regulators, MDM2 and its homolog MDMX (also known as MDM4). In a significant portion of human cancers where p53 is not mutated, its tumor-suppressive functions are often abrogated by the overexpression of MDM2 or MDMX. While inhibitors targeting the MDM2-p53 interaction have shown promise, their efficacy can be limited in tumors that overexpress MDMX. RO-5963 is a potent, cell-permeable small molecule that acts as a dual inhibitor of both MDM2 and MDMX, offering a promising therapeutic strategy for cancers harboring wild-type p53 and overexpressing MDMX. This technical guide provides an in-depth overview of this compound, including its mechanism of action, experimental protocols, and key quantitative data to facilitate further research and drug development efforts in this area.

Mechanism of Action

This compound functions by disrupting the protein-protein interactions between p53 and both of its negative regulators, MDM2 and MDMX.[1][2] By binding to the p53-binding pocket of both MDM2 and MDMX, this compound prevents these proteins from targeting p53 for proteasomal degradation and inhibiting its transcriptional activity.[3] This leads to the stabilization and accumulation of p53 protein in the nucleus.[1][4] The activated p53 can then transcriptionally upregulate its target genes, such as CDKN1A (encoding p21) and MDM2 itself, leading to cell cycle arrest and apoptosis in cancer cells.[4][5] A key feature of this compound is its ability to overcome the resistance to MDM2-only inhibitors observed in cancers with high levels of MDMX.[4]

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]

- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of the p53 pathway by small-molecule-induced MDM2 and MDMX dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cancer-research-network.com [cancer-research-network.com]

Preliminary Efficacy of RO-5963: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the preliminary efficacy of RO-5963, a dual inhibitor of Murine Double Minute 2 (MDM2) and Murine Double Minute X (MDMX). The content herein is intended for researchers, scientists, and drug development professionals, summarizing key preclinical findings and experimental methodologies.

Introduction

This compound is a cell-permeable, small-molecule compound that has demonstrated potential as an anti-cancer agent by targeting the p53 signaling pathway.[1] It is a derivative of RO-2443, optimized for improved water solubility.[2][3] The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, apoptosis, and DNA repair.[4] In many cancers where p53 is not mutated, its function is often suppressed by the negative regulatory proteins MDM2 and MDMX.[5][6] this compound acts by disrupting the interaction between p53 and both MDM2 and MDMX, leading to the stabilization and activation of p53 and subsequent downstream anti-tumor effects.[7][8] This dual-inhibition mechanism may offer an advantage in tumors that overexpress MDMX, a scenario where MDM2-specific inhibitors like nutlins can be less effective.[6][7]

Mechanism of Action

This compound functions as a dual inhibitor, blocking the binding of p53 to both MDM2 and MDMX.[9] Unlike competitive inhibitors that directly block the p53 binding pocket, this compound induces the formation of dimeric complexes of MDM2 and MDMX.[7][8] This dimerization occludes the p53-binding sites, preventing the negative regulation of p53.[6][10] The stabilized p53 can then act as a transcription factor, upregulating the expression of target genes such as p21 and MDM2, which leads to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[7][11]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound from preclinical studies.

Table 1: In Vitro Binding Affinity of this compound

| Target | IC50 (nM) | Reference |

| MDM2 | 17.3 | [11] |

| MDMX | 24.7 | [11] |

Table 2: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Reference |

| MCF-7 | Breast Cancer | Wild-Type | 2-3 | [11] |

| HCT-116 | Colorectal Cancer | Wild-Type | 2-3 | [11] |

| RKO | Colon Carcinoma | Wild-Type | 2-3 | [11] |

| SW480 | Colorectal Adenocarcinoma | Mutant | >10 | [11] |

| MDA-MB-435 | Melanoma | Mutant | >10 | [11] |

Table 3: Apoptotic Activity of this compound in MDMX-Overexpressing Cell Lines

| Cell Line | Cancer Type | Treatment (20 µM) | Apoptotic Activity | Reference |

| MCF7 | Breast Cancer | This compound | Significantly higher than Nutlin | [6][7] |

| ZR75-30 | Breast Cancer | This compound | Significantly higher than Nutlin | [7] |

| SJSA-X | Osteosarcoma | This compound | Strong Annexin V signal (comparable to Nutlin in parental SJSA-V) | [7] |

Experimental Protocols

Detailed methodologies for key experiments cited in the preliminary studies of this compound are provided below.

4.1. In Vitro Binding Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the p53-MDM2 and p53-MDMX interactions.

-

Methodology: A competitive binding assay was utilized.

-

Recombinant MDM2 or MDMX protein was incubated with a p53-derived peptide labeled with a fluorescent probe.

-

Increasing concentrations of this compound were added to the reaction mixture.

-

The displacement of the fluorescently labeled p53 peptide by this compound was measured by monitoring the change in fluorescence polarization.

-

IC50 values were calculated from the dose-response curves.

-

4.2. Cell Viability Assay

-

Objective: To assess the anti-proliferative effect of this compound on various cancer cell lines.

-

Methodology: The CellTiter-Glo® Luminescent Cell Viability Assay was employed.[7]

-

Cancer cells (e.g., MCF7, HCT116, RKO, SW480, MDA-MB-435) were seeded in 96-well plates and allowed to adhere overnight.

-

Cells were treated with a range of concentrations of this compound for 5 days.[7]

-

After the incubation period, CellTiter-Glo® reagent was added to each well, and the plate was incubated at room temperature to lyse the cells and stabilize the luciferase signal.

-

Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a luminometer.

-

IC50 values were determined by plotting the percentage of cell viability against the log of the drug concentration.

-

4.3. Western Blot Analysis

-

Objective: To evaluate the effect of this compound on the protein levels of p53 and its downstream targets, p21 and MDM2.

-

Methodology:

-

MCF7 cells were treated with varying concentrations of this compound for 24 hours.[7]

-

Whole-cell lysates were prepared using RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

-

Protein concentrations were determined using a BCA protein assay.

-

Equal amounts of protein from each sample were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).

-

The membrane was then incubated with primary antibodies against p53, p21, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

After washing with TBST, the membrane was incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

-

4.4. Apoptosis Assay

-

Objective: To measure the induction of apoptosis by this compound in cancer cells.

-

Methodology: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

-

Cells (e.g., MCF7, ZR75-30, SJSA-X) were treated with this compound or a control compound (e.g., Nutlin) for a specified period.

-

Cells were harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

FITC-conjugated Annexin V and PI were added to the cell suspension.

-

After incubation in the dark, the samples were analyzed by flow cytometry.

-

Annexin V positive/PI negative cells were identified as early apoptotic cells, while Annexin V positive/PI positive cells were considered late apoptotic or necrotic.

-

Discussion and Future Directions

The preliminary preclinical data for this compound are promising, demonstrating its potent dual inhibitory activity against MDM2 and MDMX in vitro. The compound effectively activates the p53 pathway, leading to cell cycle arrest and apoptosis, particularly in cancer cells with wild-type p53 and those overexpressing MDMX. However, it is important to note that the development of this compound was hindered by poor pharmacological characteristics, making it unsuitable for further clinical development.[5]

Future research could focus on optimizing the scaffold of this compound to improve its pharmacokinetic and pharmacodynamic properties. In vivo studies in relevant animal models would be crucial to assess its efficacy, toxicity, and overall therapeutic potential. While clinical trials with this compound itself are not anticipated, the insights gained from its mechanism of action have informed the development of other dual MDM2/MDMX inhibitors that are currently undergoing clinical investigation.[12] The continued exploration of dual inhibitors remains a valuable strategy in the development of novel p53-targeted cancer therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. How To Design a Successful p53-MDM2/X Interaction Inhibitor: A Thorough Overview Based on Crystal Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MDM2: current research status and prospects of tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Activation of the p53 pathway by small-molecule-induced MDM2 and MDMX dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dovepress.com [dovepress.com]

- 9. Identification of a small molecule that overcomes HdmX-mediated suppression of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics [biodiscovery.pensoft.net]

- 12. Frontiers | MDM2/X Inhibitors as Radiosensitizers for Glioblastoma Targeted Therapy [frontiersin.org]

An In-depth Technical Guide to RO-5963: A Dual Inhibitor of p53-MDM2/MDMX

This guide provides comprehensive technical information on RO-5963, a potent small molecule inhibitor, for researchers, scientists, and professionals in drug development. It covers purchasing information, the core mechanism of action, quantitative data, and detailed experimental protocols.

Supplier and Purchasing Information

This compound is available from several chemical suppliers catering to the research community. Below is a summary of purchasing information from prominent vendors. Researchers should note that this compound is for research use only and not for human or veterinary therapeutic use.[1][2]

| Supplier | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Purity |

| MedChemExpress | HY-18639 | 1416663-77-8 | C₂₄H₂₁ClF₂N₄O₅ | 518.9 g/mol | >98% |

| AdooQ Bioscience | A18813 | 1416663-77-8 | C₂₄H₂₁ClF₂N₄O₅ | 518.9 g/mol | >98% |

| Sigma-Aldrich (Calbiochem) | 444153 | 1416663-77-8 | C₂₄H₂₁ClF₂N₄O₅ | 518.90 g/mol | ≥98% (HPLC) |

Storage and Handling:

-

Solid Form: Store lyophilized at -20°C, desiccated, and protected from light. The chemical is stable for up to 36 months in this form.[2]

-

In Solution: Prepare stock solutions in a suitable solvent such as DMSO.[1] Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months to avoid multiple freeze-thaw cycles.[1]

Mechanism of Action and Scientific Background

This compound is a cell-permeable, dual inhibitor of the p53-MDM2 and p53-MDMX protein-protein interactions.[1] In many cancers with wild-type p53, its tumor-suppressive functions are abrogated by the negative regulatory proteins MDM2 and MDMX. These proteins bind to the N-terminal transactivation domain of p53, inhibiting its transcriptional activity and, in the case of MDM2, targeting it for proteasomal degradation.[3][4][5]

This compound effectively blocks these interactions, leading to the stabilization and activation of p53. This restores p53's ability to induce cell cycle arrest, apoptosis, and senescence in cancer cells.[6][7] Notably, this compound has shown superior efficacy compared to inhibitors that only target the p53-MDM2 interaction (like Nutlin-3a) in cancer cells that overexpress MDMX.[6][7]

Signaling Pathway of this compound Action

The following diagram illustrates the p53 signaling pathway and the intervention points of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. adooq.com [adooq.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]